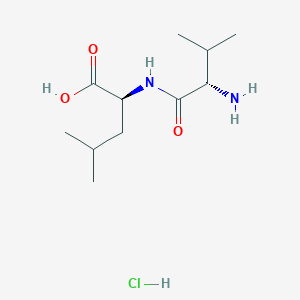

H-Val-Leu-OH.HCl

Overview

Description

H-Val-Leu-OH HCl is a synthetic compound with a molecular weight of 266.77 and a chemical formula of C₁₁H₂₂N₂O₃ · HCl . It is used as a substrate for human kidney dipeptidase .

Synthesis Analysis

The synthesis of H-Val-Leu-OH HCl involves complex biochemical processes. There is no single hydrolysis method that will effectively cleave all proteins to single amino acids completely and quantitatively. This is due to the varying stability of the peptide bonds between the different amino acids .Molecular Structure Analysis

The molecular structure of H-Val-Leu-OH HCl is complex and detailed information about its structure can be found in various chemical databases .Chemical Reactions Analysis

The chemical reactions involving H-Val-Leu-OH HCl are complex. Acid hydrolysis is the most common method for hydrolyzing a protein sample, and the method can be performed in either vapor or liquid phase .Physical and Chemical Properties Analysis

H-Val-Leu-OH HCl has a molecular weight of 266.77 and a chemical formula of C₁₁H₂₂N₂O₃ · HCl . It is stored at temperatures below -15°C . It has a predicted boiling point of 421.9±30.0 °C and a predicted density of 1.066±0.06 g/cm3 .Scientific Research Applications

NMR Studies and Protein Analysis

Methyl Assignments in Proteins

Research by Tugarinov and Kay (2003) explored new NMR experiments for assigning methyl and chemical shifts from Ile, Leu, and Val residues in high molecular weight proteins. This study is crucial for understanding the structure and dynamics of proteins, including those containing H-Val-Leu-OH HCl (Tugarinov & Kay, 2003).

Hydrophobicity and Protein Folding

Zhu et al. (1993) investigated the effects of hydrophobic amino acids like Val and Leu on the formation and stability of α-helical coiled coils in proteins. This research provides insights into how H-Val-Leu-OH HCl and similar sequences influence protein structure (Zhu, Zhou, Kay, & Hodges, 1993).

Antigenic Determinants on Proteins

Kolaskar and Tongaonkar (1990) developed a method to predict antigenic determinants on proteins, highlighting the role of hydrophobic residues like Leu and Val. This methodology could be applied to understand the immunological aspects of H-Val-Leu-OH HCl in protein antigens (Kolaskar & Tongaonkar, 1990).

Chemical and Biological Studies

Proteolytic Enzymes and Peptides

Fujimaki et al. (1970) isolated bitter peptides from soybean protein hydrolyzates, noting the presence of Leu and Val. This study contributes to understanding the flavor profiles and potential applications of H-Val-Leu-OH HCl in food science (Fujimaki, Yamashita, Okazawa, & Arai, 1970).

Chemical Shift Editing in Protein NMR

Barnwal, Atreya, and Chary (2008) developed an NMR experiment for editing and grouping of CH3 groups in proteins, including those from Leu and Val residues. This technique is relevant for detailed analysis of proteins containing H-Val-Leu-OH HCl (Barnwal, Atreya, & Chary, 2008).

Leucine and Valine in Enzyme Structure

Tang, Iwahara, and Clore (2005) described an isotope labeling scheme to determine the conformation of Leu and Val side-chains in enzymes. This research aids in understanding the structural role of sequences like H-Val-Leu-OH HCl in larger protein complexes (Tang, Iwahara, & Clore, 2005).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of the compound H-Val-Leu-OH.HCl is the human kidney dipeptidase . This enzyme plays a crucial role in the metabolism of certain proteins in the body.

Mode of Action

This compound interacts with its target, the human kidney dipeptidase, by serving as a substrate for this enzyme

Biochemical Pathways

The compound this compound, being a dipeptide, is involved in protein metabolism. Dipeptides like this compound can be broken down into their constituent amino acids, valine and leucine, which are then involved in various metabolic pathways. For instance, branched-chain amino acids like valine and leucine play critical roles in the regulation of energy homeostasis, nutrition metabolism, gut health, immunity, and disease in humans and animals .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Val-Leu-OHAs a dipeptide, it is likely to be absorbed in the gut and distributed throughout the body where it can interact with its target, the human kidney dipeptidase .

Result of Action

The molecular and cellular effects of H-Val-Leu-OHAs a substrate for human kidney dipeptidase, it likely contributes to the metabolism of proteins in the body .

Biochemical Analysis

Biochemical Properties

H-Val-leu-OH hydrochloride plays a significant role in biochemical reactions, particularly in protein synthesis and degradation pathways. It interacts with several enzymes and proteins, including dipeptidases and peptidyl transferases, which facilitate its incorporation into or release from peptide chains. The interactions between H-Val-leu-OH hydrochloride and these biomolecules are primarily based on peptide bond formation and hydrolysis, which are essential for maintaining protein homeostasis .

Cellular Effects

H-Val-leu-OH hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, H-Val-leu-OH hydrochloride can impact gene expression by influencing transcription factors and other regulatory proteins. These effects can lead to changes in cellular metabolism, including alterations in energy production and nutrient utilization .

Molecular Mechanism

At the molecular level, H-Val-leu-OH hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzymes involved in peptide bond formation and hydrolysis, such as dipeptidases. Additionally, H-Val-leu-OH hydrochloride can modulate enzyme activity by binding to active sites or allosteric sites, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and protein synthesis, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of H-Val-leu-OH hydrochloride can vary over time. The stability and degradation of the compound are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that H-Val-leu-OH hydrochloride can have sustained effects on cellular function, including alterations in protein synthesis and degradation pathways. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of H-Val-leu-OH hydrochloride in animal models are dose-dependent. At lower doses, the compound can enhance protein synthesis and improve cellular function. At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish at higher concentrations .

Metabolic Pathways

H-Val-leu-OH hydrochloride is involved in several metabolic pathways, including those related to amino acid metabolism and protein synthesis. It interacts with enzymes such as aminopeptidases and carboxypeptidases, which facilitate its incorporation into or release from peptide chains. These interactions can affect metabolic flux and the levels of various metabolites, ultimately influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, H-Val-leu-OH hydrochloride is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within specific cellular compartments. The distribution of H-Val-leu-OH hydrochloride can affect its localization and accumulation, influencing its activity and function.

Subcellular Localization

H-Val-leu-OH hydrochloride is localized within specific subcellular compartments, such as the cytoplasm and organelles. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to these compartments. The subcellular localization of H-Val-leu-OH hydrochloride is essential for its role in various biochemical processes and cellular functions .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-6(2)5-8(11(15)16)13-10(14)9(12)7(3)4;/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16);1H/t8-,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHPWDPDAJVHPD-OZZZDHQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

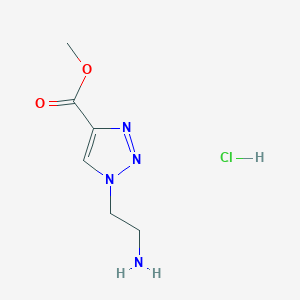

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

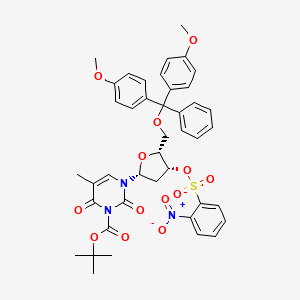

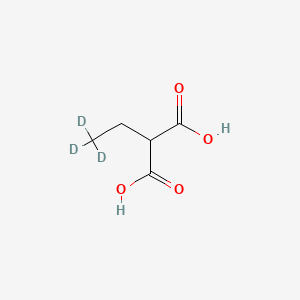

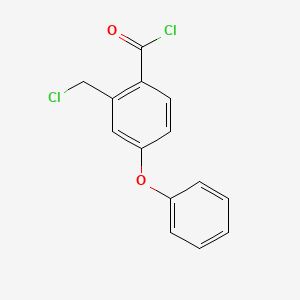

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B1433845.png)

![4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1433846.png)

![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine](/img/structure/B1433860.png)